![molecular formula C9H19NO3S B2858634 2-[(2-Methanesulfonylcyclopentyl)amino]propan-1-ol CAS No. 1561675-31-7](/img/structure/B2858634.png)

2-[(2-Methanesulfonylcyclopentyl)amino]propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

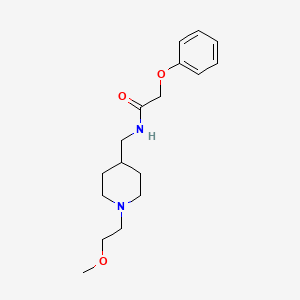

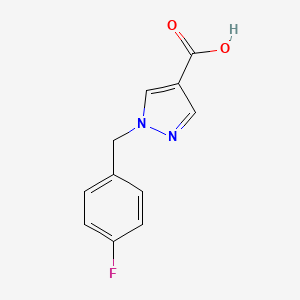

“2-[(2-Methanesulfonylcyclopentyl)amino]propan-1-ol” is a chemical compound with the molecular formula C9H19NO3S and a molecular weight of 221.32 . It is intended for research use only and not for human or veterinary use .

Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula, C9H19NO3S . Detailed structural analysis would require more specific information such as NMR, HPLC, LC-MS, UPLC data .Aplicaciones Científicas De Investigación

Methanotrophs and Methane Utilization

Methanotrophs, bacteria that utilize methane as their sole carbon source, offer a multitude of biotechnological applications. Their ability to convert methane into valuable products such as single-cell protein, biopolymers, and lipids for biodiesel demonstrates their potential in environmental science and technology. Genetic engineering can further enhance their capability to produce novel compounds like carotenoids, showcasing the diverse applications of methane-utilizing bacteria (Strong, Xie, & Clarke, 2015).

Anaerobic Oxidation of Methane

The anaerobic oxidation of methane (AOM) with sulfate, a significant process in marine environments, involves consortia of methanotrophic archaea and sulfate-reducing bacteria. Identifying lipid biomarker signatures for AOM communities aids in understanding methane's role in global carbon cycling and its potential in microbial methane oxidation technologies (Niemann & Elvert, 2008).

Photocatalytic Oxidation of Sulfur Compounds

The photocatalytic treatment of gaseous flows polluted by sulfur compounds, such as methanethiol, illustrates the potential of photocatalysis in reducing harmful effects of industrial by-products. This method's efficiency in oxidizing reduced sulfur compounds highlights its application in environmental remediation and pollution control (Cantau et al., 2007).

Homogeneous Functionalization of Methane

Exploring less expensive and cleaner processes for converting methane into functionalized products is crucial for augmenting its use beyond energy recovery. The review of homogeneous systems for methane conversion underscores the potential of using methane as a feedstock for producing fuels and chemicals, emphasizing the importance of developing efficient conversion processes (Gunsalus et al., 2017).

Methane Production and Emission by Eukaryotes

Recent discoveries indicate that eukaryotes, including plants, animals, and fungi, can produce methane even in the presence of oxygen. This challenges the traditional view of methanogenesis and opens up new avenues for research into methane's roles in plant physiology and its broader impacts on the environment (Liu et al., 2015).

Dry Reforming of Methane

The CO2 dry reforming of methane, which utilizes greenhouse gases to produce synthesis gas, represents a promising approach for sustainable development. Research on Ni-based catalysts for this process highlights the importance of coke resistance and the potential of using cellulosic materials for catalyst supports, pointing towards advancements in cleaner hydrogen production (Wang et al., 2018).

Propiedades

IUPAC Name |

2-[(2-methylsulfonylcyclopentyl)amino]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3S/c1-7(6-11)10-8-4-3-5-9(8)14(2,12)13/h7-11H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFHVIDGRMDOOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC1CCCC1S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2858551.png)

![3-(3,4-dimethoxyphenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2858554.png)

![2-[4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2858567.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2858569.png)

![2-({6-[(3,4-Dimethylphenyl)amino]-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL}amino)phenyl benzoate](/img/structure/B2858570.png)